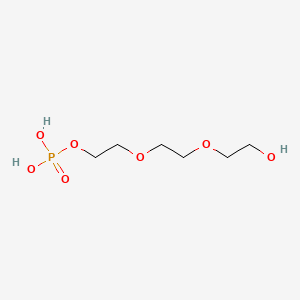
Triethylene glycol monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylene glycol monophosphate is an organic compound characterized by the presence of three ethylene glycol units and a phosphate group. It is a colorless, odorless, and viscous liquid with the molecular formula C6H14O4P. This compound is known for its hygroscopic properties and high boiling point, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylene glycol monophosphate can be synthesized through the reaction of triethylene glycol with phosphoric acid or its derivatives. The reaction typically involves the esterification of triethylene glycol with phosphoric acid under controlled conditions. The process may require the use of catalysts such as sulfuric acid to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Triethylene glycol monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Triethylene glycol monophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of triethylene glycol monophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, affecting their structure and function. The phosphate group plays a crucial role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol monophosphate
- Diethylene glycol monophosphate
- Tetraethylene glycol monophosphate
Comparison
Triethylene glycol monophosphate is unique due to its three ethylene glycol units, which provide it with distinct physical and chemical properties compared to its analogs. It has a higher boiling point and greater hygroscopicity than ethylene glycol monophosphate and diethylene glycol monophosphate. Additionally, its phosphate group enhances its reactivity and makes it suitable for a broader range of applications.
Propiedades
Número CAS |
93904-52-0 |
|---|---|
Fórmula molecular |
C6H15O7P |
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |
Clave InChI |
CJHGCXGTUHBMMH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


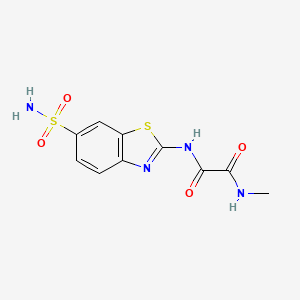
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
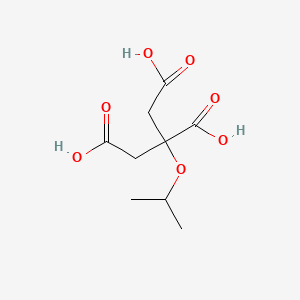


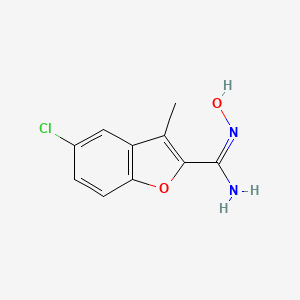

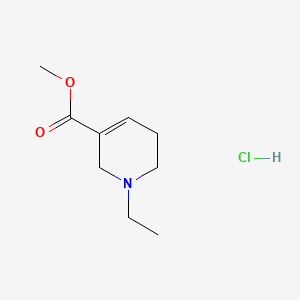
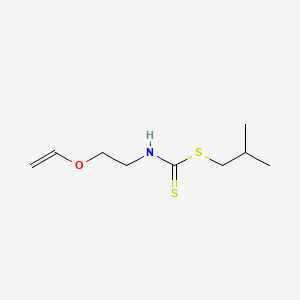
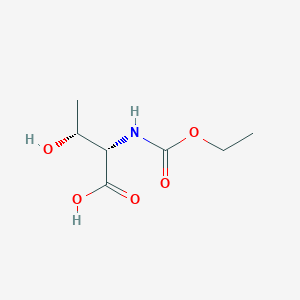

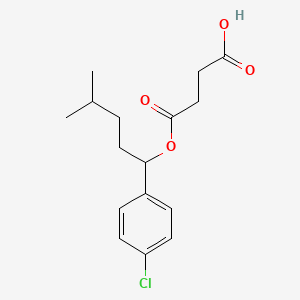
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

